

Spectroscopic comparison with other furan-2-carbaldehyde isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B044272

[Get Quote](#)

A Spectroscopic Showdown: Furan-2-carbaldehyde and Its Isomers

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. This guide provides an in-depth spectroscopic comparison of furan-2-carbaldehyde and its key isomers, offering a valuable resource for identification, characterization, and quality control in research and development.

This publication presents a detailed analysis of furan-2-carbaldehyde, furan-3-carbaldehyde, and 2-furylmethanol, utilizing data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in clear, comparative tables and outlining detailed experimental protocols, this guide serves as a practical tool for laboratory professionals.

At a Glance: Key Spectroscopic Differences

The positioning of the functional group—aldehyde at the C2 or C3 position, or a hydroxymethyl group at C2—gives rise to distinct spectroscopic fingerprints for each isomer. These differences are most pronounced in their NMR spectra, where the chemical shifts and coupling constants of the furan ring protons are highly sensitive to the electronic influence of the substituent. Infrared spectroscopy reveals characteristic vibrational frequencies for the carbonyl and

hydroxyl groups, while UV-Vis spectroscopy highlights shifts in electronic transitions. Mass spectrometry provides insights into the fragmentation patterns, further aiding in differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FTIR, UV-Vis, and Mass Spectrometry for furan-2-carbaldehyde and its isomers.

Table 1: ^1H NMR Spectral Data (CDCl₃, ppm)

Compound	H- aldehyde/H- methylene	H-2	H-3	H-4	H-5
Furan-2- carbaldehyde	9.66 (s)	-	7.30 (dd)	6.63 (dd)	7.73 (dd)
Furan-3- carbaldehyde	9.95 (s)	8.15 (s)	-	6.85 (t)	7.49 (t)
2- Furylmethano l	4.58 (s)	-	6.25 (dd)	6.19 (t)	7.28 (dd)

Table 2: ^{13}C NMR Spectral Data (CDCl₃, ppm)

Compound	C=O / CH ₂ OH	C2	C3	C4	C5
Furan-2- carbaldehyde	177.9	152.4	123.1	110.1	160.8
Furan-3- carbaldehyde	192.8	145.2	127.0	109.5	144.6
2- Furylmethano l	57.7	155.8	107.5	110.4	142.3

Table 3: FTIR Spectral Data (cm⁻¹)

Compound	v(C=O) / v(O-H)	v(C-H) aromatic	v(C-O-C)
Furan-2-carbaldehyde	1680-1665	~3100	1250-1000
Furan-3-carbaldehyde	1690-1670	~3100	1250-1000
2-Furylmethanol	3600-3200 (broad)	~3100	1250-1000

Table 4: UV-Vis Spectral Data (in Ethanol)

Compound	λ _{max} (nm)	Molar Absorptivity (ε)
Furan-2-carbaldehyde	278, 228	14,000, 4,500
Furan-3-carbaldehyde	~254	-
2-Furylmethanol	218	-

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Furan-2-carbaldehyde	96	95, 67, 39
Furan-3-carbaldehyde	96	95, 67, 39
2-Furylmethanol	98	97, 81, 69, 41

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

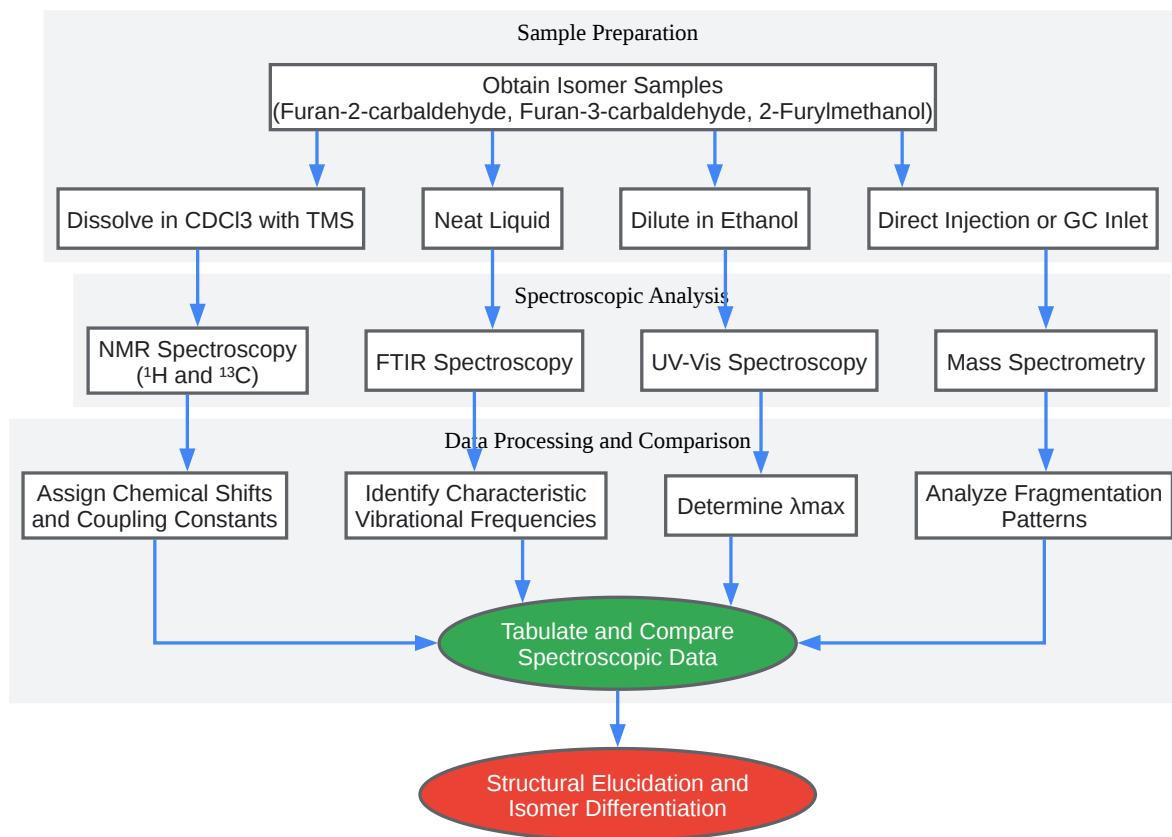
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, a standard pulse sequence was used with a spectral width of 0-12 ppm. For ¹³C NMR, proton-decoupled spectra were acquired with a spectral width of 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy


UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10⁻⁴ M. Spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol used as the reference.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furan-2-carbaldehyde and its isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic comparison of furan-2-carbaldehyde isomers.

- To cite this document: BenchChem. [Spectroscopic comparison with other furan-2-carbaldehyde isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044272#spectroscopic-comparison-with-other-furan-2-carbaldehyde-isomers\]](https://www.benchchem.com/product/b044272#spectroscopic-comparison-with-other-furan-2-carbaldehyde-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com